Methyl 4-(decylamino)butanoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 4-(decylamino)butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15(17)18-2;/h16H,3-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLSPSNCAUZANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNCCCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(decylamino)butanoate hydrochloride is a compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H31NO2
- SMILES Notation : CCCCCCCCCCNCCCC(=O)OC
- InChI Key : CEUCCELHZGZNKR-UHFFFAOYSA-N
The compound features a long aliphatic chain, which may influence its interaction with biological membranes and cellular targets.
Synthesis
The synthesis of this compound typically involves the reaction of decylamine with methyl 4-bromobutanoate, followed by hydrolysis and subsequent salt formation with hydrochloric acid. This process can yield high purity compounds suitable for biological testing.
Cytotoxicity and Cancer Research
The biological activity of this compound in cancer research is an area of growing interest. Compounds with similar functional groups have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives have shown IC50 values indicating significant inhibition of cell proliferation in breast cancer cell lines such as MDA-MB-231 and MCF-7. These studies suggest a potential for selective cytotoxicity, which could be beneficial in developing targeted cancer therapies .
The mechanisms through which this compound exerts its biological effects may involve:
- Membrane Disruption : The long hydrophobic tail may facilitate insertion into lipid bilayers, leading to membrane destabilization.
- Enzyme Inhibition : Similar compounds have been noted to inhibit matrix metalloproteinases (MMPs), which play a role in tumor metastasis and angiogenesis .
- Apoptosis Induction : Evidence suggests that certain structural analogs can trigger apoptotic pathways in cancer cells, potentially through modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(decylamino)butanoate hydrochloride has garnered attention for its potential therapeutic applications:
Organic Synthesis
This compound plays a crucial role in organic synthesis:
- Synthesis of Complex Molecules: The compound can participate in various chemical reactions such as nucleophilic substitution and esterification. These reactions enable the formation of more complex structures that are essential in developing new materials and pharmaceuticals .
- Versatile Intermediate: Its reactivity allows it to be used as a key intermediate in producing other organic compounds, making it significant in synthetic chemistry .
Material Science
The applications of this compound extend into material science:
- Polymer Production: Compounds with similar structures have been explored for their potential use in creating polymers with specific properties. By incorporating this compound into polymer matrices, researchers can tailor the physical and chemical characteristics of the resulting materials .
- Coatings and Adhesives: The unique chemical properties of this compound may allow it to be utilized in formulating advanced coatings and adhesives that require specific adhesion properties or environmental resistance.
Case Studies
While specific case studies on this compound are scarce, relevant research on similar compounds provides insights into its potential applications:
- Cardioprotective Effects: Research on related compounds indicates their effectiveness in reducing myocardial damage during ischemic events. For example, a study demonstrated that certain derivatives improved coronary flow and reduced infarct size in isolated rat heart models .
- Synthesis Pathways: A study highlighted the use of methyl derivatives in synthesizing complex organic molecules, showcasing their utility as intermediates in drug synthesis and other chemical processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
